2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol is a complex organic compound that features a piperazine ring, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol typically involves multiple steps. One common approach is to start with the formation of the piperazine ring, followed by the introduction of the dimethylphenyl group. The triazole ring is then synthesized and attached to the piperazine ring. Finally, the methoxyphenyl group is introduced to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and triazole-containing molecules. Examples include:
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Uniqueness
What sets 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol apart is its unique combination of functional groups and structural features. This combination may confer specific biological activities and chemical reactivity that are not present in similar compounds .
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-17-7-6-9-21(18(17)2)27-11-13-28(14-12-27)24(31)20-15-29(26-25-20)16-22(30)19-8-4-5-10-23(19)32-3/h4-10,15,22,30H,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAZTEBUXMDOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.